molecular formula C10H18Br3N10O4Ru B13134496 Ruthenium(3+),(adenosine-N6)pentaammine-,tribromide

Ruthenium(3+),(adenosine-N6)pentaammine-,tribromide

Cat. No.: B13134496
M. Wt: 683.1 g/mol
InChI Key: PABJXALBLXQZGL-JDZSDGQSSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ruthenium(3+),(adenosine-N6)pentaammine-,tribromide is a coordination complex that features ruthenium in the +3 oxidation state

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ruthenium(3+),(adenosine-N6)pentaammine-,tribromide typically involves the reaction of ruthenium trichloride with adenosine and ammonia in the presence of a bromide source. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction scheme can be represented as follows:

RuCl3+Adenosine+NH3+BrThis compound\text{RuCl}_3 + \text{Adenosine} + \text{NH}_3 + \text{Br}^- \rightarrow \text{this compound} RuCl3​+Adenosine+NH3​+Br−→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ruthenium(3+),(adenosine-N6)pentaammine-,tribromide can undergo various chemical reactions, including:

    Oxidation: The ruthenium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to lower oxidation states.

    Substitution: Ligands in the coordination sphere can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state species .

Scientific Research Applications

Ruthenium(3+),(adenosine-N6)pentaammine-,tribromide has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions.

    Biology: Studied for its interactions with biological molecules and potential as a therapeutic agent.

    Medicine: Investigated for its anticancer properties and ability to target specific cellular pathways.

    Industry: Utilized in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of Ruthenium(3+),(adenosine-N6)pentaammine-,tribromide involves its interaction with molecular targets such as DNA and proteins. The ruthenium center can coordinate with nucleophilic sites on biomolecules, leading to the formation of stable adducts. These interactions can disrupt cellular processes and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Ruthenium(3+), (adenosine)pentaammine-, tribromide
  • Ruthenium(3+), (guanosine)pentaammine-, tribromide
  • Ruthenium(3+), (cytidine)pentaammine-, tribromide

Uniqueness

Ruthenium(3+),(adenosine-N6)pentaammine-,tribromide is unique due to its specific coordination with adenosine, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in biological systems .

Properties

Molecular Formula

C10H18Br3N10O4Ru

Molecular Weight

683.1 g/mol

IUPAC Name

(2S,3S,4S,5R)-2,3-diamino-5-(6-aminopurin-9-yl)-2-[diamino(aminooxy)methyl]oxolane-3,4-diol;ruthenium(3+);tribromide

InChI

InChI=1S/C10H18N10O4.3BrH.Ru/c11-5-3-6(18-1-17-5)20(2-19-3)7-4(21)8(12,22)9(13,23-7)10(14,15)24-16;;;;/h1-2,4,7,21-22H,12-16H2,(H2,11,17,18);3*1H;/q;;;;+3/p-3/t4-,7+,8-,9-;;;;/m0..../s1

InChI Key

PABJXALBLXQZGL-JDZSDGQSSA-K

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@]([C@](O3)(C(N)(N)ON)N)(N)O)O)N.[Br-].[Br-].[Br-].[Ru+3]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)(C(N)(N)ON)N)(N)O)O)N.[Br-].[Br-].[Br-].[Ru+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.